

# Quantitative Overview of Tigecycline-Induced Coagulopathy

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## Compound Focus: Tigecycline

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The table below summarizes key quantitative data on this adverse effect from clinical studies and pharmacovigilance reports.

Aspect	Reported Incidence & Metrics	Source / Study Details
<b>Overall Incidence</b>	<b>23.91%</b> of patients (220/920 severe infection patients) [1]. <b>&gt;50%</b> in patients with Gram-negative infections (vs. ~15% in imipenem-cilastatin group) [2].	Retrospective single-center study (2017-2022) [1]. Multicenter retrospective cohort study in China (2020) [2].
<b>Strong Pharmacovigilance Signal</b>	Reporting Odds Ratio (ROR) for <b>hypofibrinogenemia: 705.41</b> (95% CI: 526.81-944.54) [3]. ROR for overall coagulation dysfunction: <b>3.55</b> (95% CI: 3.08-4.09) [3].	FDA Adverse Event Reporting System (FAERS) data analysis (2005-2020) [3].
<b>Time to Onset</b>	Median: <b>10 days</b> (IQR: 6.75-13 days) [3]. <b>80.72%</b> of cases occurred within the first <b>14 days</b> [3]. Often observed between <b>5 to 7 days</b> after initiation [4] [1].	FAERS data analysis [3]. Case report & retrospective study [4] [1].
<b>Dose Relationship</b>	High-dose <b>tigecycline</b> (100 mg q12h) led to more significant coagulation parameter impairment than standard dose (50 mg q12h) [1].	Retrospective single-center study [1].
<b>Bleeding Event Risk</b>	<b>12.1%</b> of patients with <b>tigecycline</b> -associated hypofibrinogenemia experienced bleeding events [2].	Multicenter retrospective study [2].

## Risk Factors and Proposed Mechanisms

Understanding which patients are at greatest risk is crucial for safety monitoring in both clinical and research settings.

## Identified Risk Factors

A 2025 retrospective study developed a predictive model and identified several independent risk factors for **tigecycline**-induced hypofibrinogenemia in septic patients [5]:

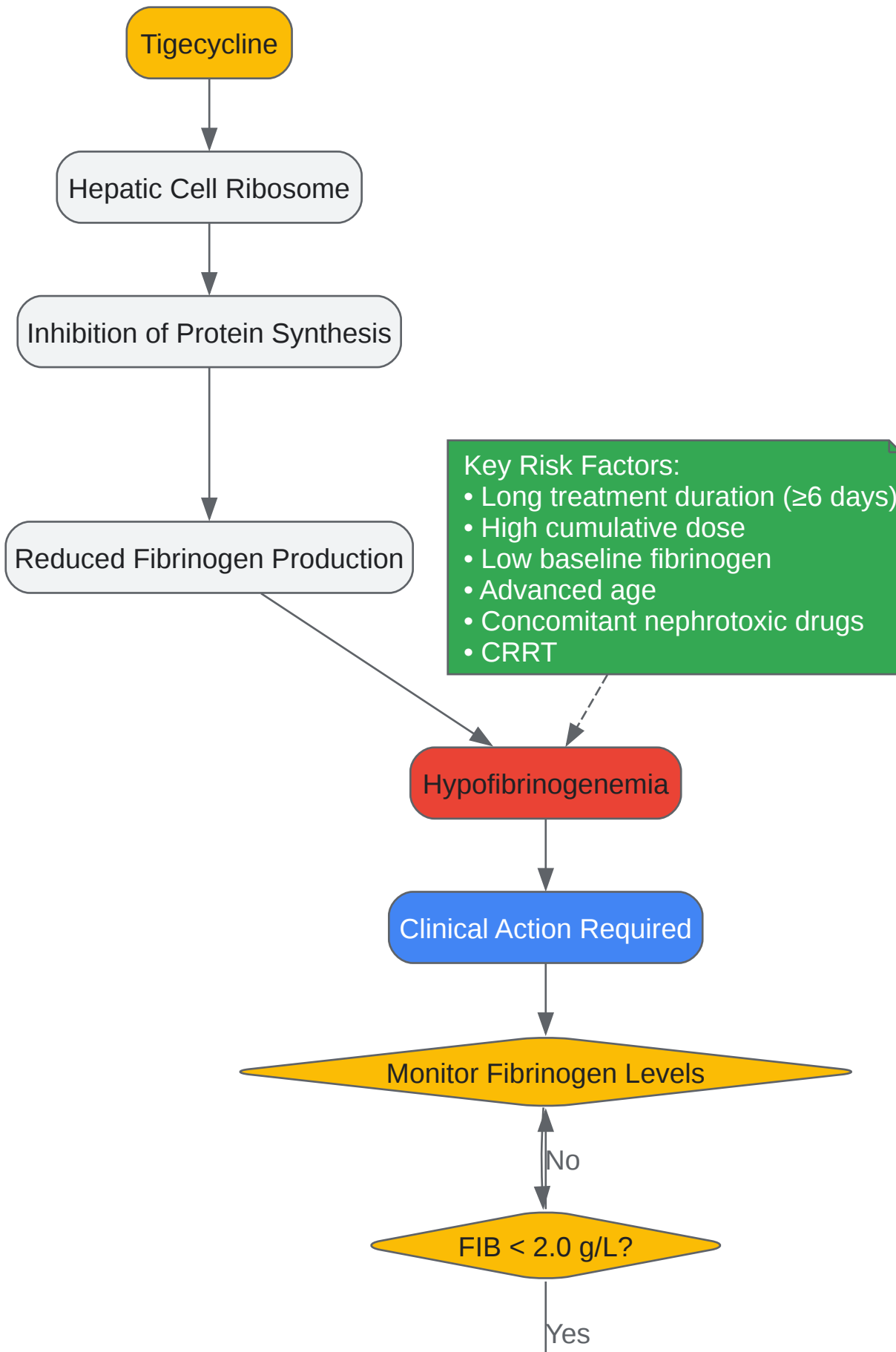
- **Increased Age** (OR: 1.02, p=0.009)
- **Longer Treatment Duration** (OR: 1.33, p<0.001)
- **Lower Baseline Fibrinogen Level** (OR: 0.65, p<0.001)
- **Lower Baseline Platelet Count** (OR: 0.99, p=0.025)
- **Presence of Tumors** (OR: 2.17, p=0.021)

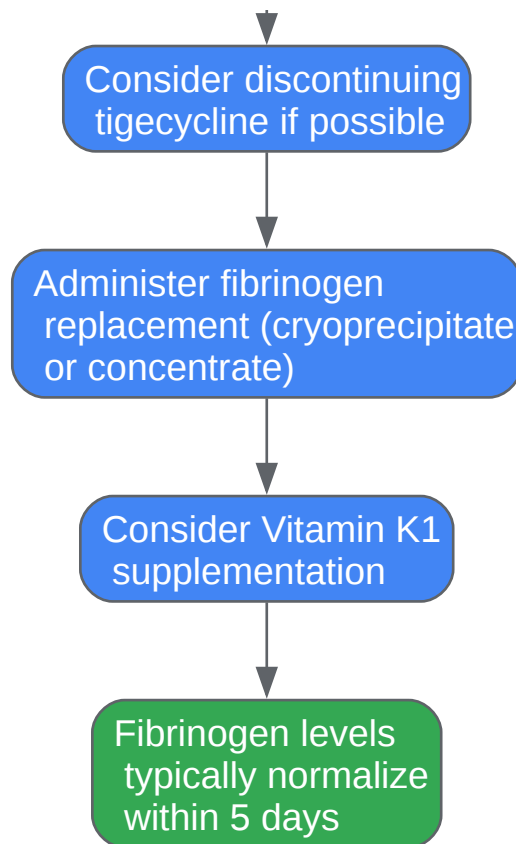
Other studies have corroborated and added to these findings, highlighting **treatment duration  $\geq 6$  days, high cumulative dose ( $\geq 1,000$  mg), baseline fibrinogen  $< 4$  g/L, and receiving continuous renal replacement therapy (CRRT)** as significant risk factors [2]. Concomitant use of other drugs affecting coagulation, such as **cefoperazone-sulbactam**, may also increase risk [6].

## Proposed Mechanism

The exact mechanism is not fully elucidated, but the leading hypothesis is that **tigecycline** inhibits the synthesis of fibrinogen in the liver. As a glycinecycline antibiotic, **tigecycline** binds to the 30S ribosomal subunit to inhibit bacterial protein synthesis [4]. It is theorized that this mechanism may also, directly or indirectly, affect the translation of fibrinogen peptide chains in hepatocytes.

The following diagram illustrates this proposed pathway and the clinical monitoring and management logic.





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## Evidence-Based Management Strategies

For researchers designing clinical trials or monitoring protocols, here are the key management strategies supported by evidence.

- **Proactive Monitoring**

- **Protocol:** Implement a protocol for monitoring coagulation parameters, especially **fibrinogen levels**, in all patients receiving **tigecycline**, particularly those on high-dose regimens or with identified risk factors [4] [3] [2].
- **Frequency:** Check baseline fibrinogen before initiation and then regularly during therapy. Monitoring should be **at least twice weekly**, and more frequently (e.g., every 1-2 days) after the first 3-5 days of treatment, especially for high-risk patients [4] [3].

- **Intervention and Treatment**

- **Discontinuation:** The most effective intervention is to **discontinue tigecycline**. Multiple case reports and studies confirm that fibrinogen levels typically rebound and normalize within 3 to 5

days after withdrawal [4] [7].

- **Fibrinogen Replacement:** In cases of severe hypofibrinogenemia (e.g., <1.5 g/L) with active bleeding or high bleeding risk, administer replacement therapy with **cryoprecipitate or fibrinogen concentrate** [8].
- **Vitamin K1 Supplementation:** A 2024 retrospective study found that administration of **Vitamin K1** improved coagulation parameters (increased fibrinogen, shortened PT and APTT) in patients with **tigecycline**-induced coagulopathy [1]. This can be considered as an adjunctive therapy.

- **Risk Mitigation in Study Design**

- **Patient Selection:** Carefully screen patients for pre-existing coagulopathies or low baseline fibrinogen [6] [2].
- **Treatment Duration:** Aim for the shortest effective treatment course, as the risk increases significantly with duration [5] [2].
- **Combination Therapy:** Be cautious when co-administering **tigecycline** with other drugs known to affect coagulation, such as cefoperazone-sulbactam [6].

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## References

1. Impact of Tigecycline on Coagulation in Severe Infections and ... [pmc.ncbi.nlm.nih.gov]
2. Incidence, characteristics and risk factors of ... [frontiersin.org]
3. Coagulation dysfunction events associated with tigecycline [thrombosisjournal.biomedcentral.com]
4. Hypofibrinogenemia induced by high-dose tigecycline—case ... [pmc.ncbi.nlm.nih.gov]
5. Development and validation of a risk prediction model for ... [pubmed.ncbi.nlm.nih.gov]
6. Retrospective analysis of tigecycline-associated ... [jcps.bjmu.edu.cn]
7. Case report Tigecycline-associated hypofibrinogenemia [sciencedirect.com]
8. Practical guidelines for monitoring and management of ... [sciencedirect.com]

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